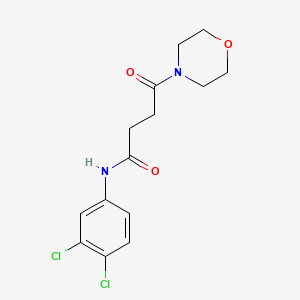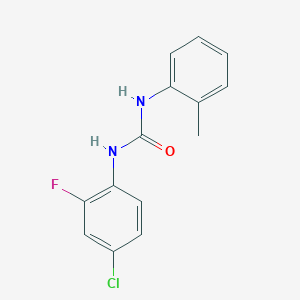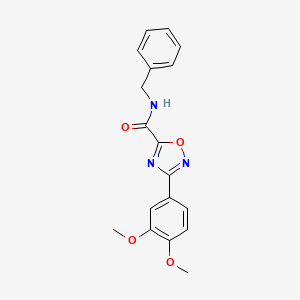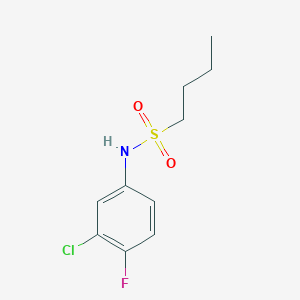![molecular formula C18H17N3O3 B5347603 N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5347603.png)
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a pyrrole-based compound that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide involves the inhibition of several enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. It also inhibits the activity of phosphodiesterase 4, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. This compound has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit specific enzymes and proteins. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of this compound for use as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, research may focus on the development of new derivatives of this compound with improved solubility and bioavailability.
In conclusion, this compound is a pyrrole-based compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of several enzymes and proteins, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that may lead to its development as a therapeutic agent.
Méthodes De Synthèse
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide has been synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction has been the most commonly used method for synthesizing this compound. This method involves the reaction of 2-bromo-3-pyridinylmethanol and 2-(2-methoxyphenoxy)boronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One of the key areas of research has been in the field of oncology, where this compound has been shown to inhibit the growth of cancer cells. Other areas of research include neurodegenerative diseases, cardiovascular diseases, and inflammation.
Propriétés
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-8-2-3-9-16(15)24-18-13(6-4-11-20-18)12-21-17(22)14-7-5-10-19-14/h2-11,19H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLGOZFWMYPIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)
![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)

![1'-isopropyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347561.png)


![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)

![3-(2,3-dimethoxyphenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5347600.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5347607.png)